N-(2,2-difluorocyclobutyl)benzamide
Description
N-(2,2-Difluorocyclobutyl)benzamide (C₁₁H₁₁F₂NO; molecular weight 211.21 g/mol) is a fluorinated benzamide derivative characterized by a benzamide group attached to a 2,2-difluorocyclobutyl substituent . The cyclobutyl ring introduces unique steric and electronic effects due to its strained four-membered structure, while the difluoro substitution enhances lipophilicity and metabolic stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as evidenced by its inclusion in Enamine Ltd’s building block catalogue .
Properties
IUPAC Name |
N-(2,2-difluorocyclobutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-11(13)7-6-9(11)14-10(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPHNSGUFKDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluorocyclobutyl)benzamide typically involves the condensation of 2,2-difluorocyclobutylamine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-difluorocyclobutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products:
Substitution Reactions: Substituted benzamides.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Hydrolysis: Benzoic acid and 2,2-difluorocyclobutylamine.
Scientific Research Applications
N-(2,2-difluorocyclobutyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-difluorocyclobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares N-(2,2-difluorocyclobutyl)benzamide with structurally analogous benzamides, highlighting key differences in substituents and properties:
Structural and Crystallographic Insights
- Cyclobutyl vs. Phenyl Substituents: The strained cyclobutyl ring in this compound introduces greater steric hindrance compared to planar phenyl groups in Fo23 and Fo23.
- Fluorination Patterns: Difluoro substitution on the cyclobutyl ring increases electron-withdrawing effects, altering electronic distribution compared to mono- or di-fluorinated phenyl derivatives. Fo23 and Fo24 exhibit strong hydrogen bonding (N–H···O and C–H···F) and π-stacking interactions, critical for crystal stability .
- Biological Relevance: Fluorinated benzamides like etobenzanid demonstrate that halogen positioning (e.g., 2,3-dichloro vs. 2,4-difluoro) significantly impacts bioactivity. The cyclobutyl derivative’s lack of aromaticity may limit π-stacking but improve solubility in nonpolar environments .
Comparative Pharmacokinetics
- Lipophilicity: The logP value of this compound is predicted to be higher than Fo23/Fo24 due to the nonpolar cyclobutyl group, favoring blood-brain barrier penetration .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
